5-(4-Iodophenyl)furan-2-carboxamide

Catalog No.
S14027912
CAS No.
M.F
C11H8INO2
M. Wt
313.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Iodophenyl)furan-2-carboxamide

Product Name

5-(4-Iodophenyl)furan-2-carboxamide

IUPAC Name

5-(4-iodophenyl)furan-2-carboxamide

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

InChI

InChI=1S/C11H8INO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

GHCUEUJSKCNQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)I

5-(4-Iodophenyl)furan-2-carboxamide is a chemical compound characterized by a furan ring substituted with a carboxamide group and an iodophenyl moiety. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities. The presence of the iodine atom in the structure enhances its reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The furan ring can participate in redox reactions, leading to the formation of different derivatives.
  • Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds with other aromatic compounds.

The biological activity of 5-(4-Iodophenyl)furan-2-carboxamide has been explored in various studies. It exhibits potential antimicrobial, antifungal, and anticancer properties. The iodophenyl group is believed to facilitate interactions with biological targets, enhancing its efficacy in inhibiting specific enzymes or pathways involved in disease processes .

The synthesis of 5-(4-Iodophenyl)furan-2-carboxamide typically involves the following steps:

  • Formation of the Furan Ring: This can be achieved through cyclization of appropriate precursors.
  • Introduction of the Iodophenyl Group: This is often done by reacting 4-iodoaniline with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine, under conditions that favor nucleophilic substitution.
  • Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Alternative methods may include microwave-assisted synthesis for improved yields and reaction times.

5-(4-Iodophenyl)furan-2-carboxamide has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects against various diseases.
  • Biological Studies: The compound is used to investigate its interactions with biological targets and its effects on cellular processes.
  • Material Science: It is explored for developing novel materials with specific electronic and optical properties .

Studies on the interactions of 5-(4-Iodophenyl)furan-2-carboxamide with various biological molecules have indicated its potential as an inhibitor of specific enzymes. For instance, its binding affinity to certain proteins may lead to alterations in metabolic pathways, making it a candidate for further research in drug development .

Several compounds share structural similarities with 5-(4-Iodophenyl)furan-2-carboxamide:

  • N-(4-Bromophenyl)furan-2-carboxamide
  • N-(4-Chlorophenyl)furan-2-carboxamide
  • N-(4-Fluorophenyl)furan-2-carboxamide

Uniqueness

The uniqueness of 5-(4-Iodophenyl)furan-2-carboxamide lies in the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom enhances the compound's ability to participate in specific types of

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

312.95998 g/mol

Monoisotopic Mass

312.95998 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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